molecular formula C12H10ClNO3 B11866933 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid

Cat. No.: B11866933
M. Wt: 251.66 g/mol
InChI Key: AJARXEIFVVZLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-3-formylquinoline
  • 2-Chloro-7-methoxyquinoline

Uniqueness

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents enhance its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO3/c1-17-9-3-2-7-4-8(5-11(15)16)12(13)14-10(7)6-9/h2-4,6H,5H2,1H3,(H,15,16)

InChI Key

AJARXEIFVVZLHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.